

In-Depth Technical Guide to the Solubility of Dimethyl Methoxymalonate in Organic Solvents

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Compound of Interest

Compound Name: *Dimethyl methoxymalonate*

Cat. No.: *B1293964*

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Introduction

Dimethyl methoxymalonate (CAS No: 5018-30-4) is a key building block in organic synthesis, valued for its role in the creation of complex molecular architectures. Its application as a precursor in the synthesis of various pharmaceuticals, including barbiturates and intermediates for sulfonamide drugs, underscores the importance of a comprehensive understanding of its physicochemical properties.^{[1][2][3]} This guide offers a detailed examination of the solubility of **dimethyl methoxymalonate** in common organic solvents, presents a robust experimental protocol for its quantitative analysis, and visualizes a critical synthetic pathway in which it or its analogs are employed.

Physicochemical Properties of Dimethyl Methoxymalonate

A foundational understanding of the physical properties of **dimethyl methoxymalonate** is crucial for its effective use in research and development.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₀ O ₅	[4] [5]
Molecular Weight	162.14 g/mol	[4] [5]
Appearance	Clear, colorless to pale yellow liquid	
Melting Point	11-12 °C	[4]
Boiling Point	96-97 °C @ 8.3 mmHg	[4]
Density	1.18 g/cm ³	

Solubility Profile

The solubility of a compound is dictated by its molecular structure. **Dimethyl methoxymalonate** possesses polar ester and methoxy functional groups, which suggests a high affinity for polar organic solvents. Following the principle of "like dissolves like," it is expected to be readily miscible with a range of polar solvents. Its solubility is particularly enhanced in polar aprotic solvents capable of forming dipole-dipole interactions and hydrogen bonds with its carbonyl groups.

Table 1: Qualitative Solubility of **Dimethyl Methoxymalonate** in Common Organic Solvents

While precise quantitative solubility data is not widely available in peer-reviewed literature, the following table provides a qualitative assessment based on its chemical structure and available information.

Solvent	Type	Qualitative Solubility
Methanol	Polar Protic	Miscible
Ethanol	Polar Protic	Miscible
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Miscible
N,N-Dimethylformamide (DMF)	Polar Aprotic	Miscible
Acetone	Polar Aprotic	Miscible
Ethyl Acetate	Moderately Polar	Soluble
Dichloromethane	Nonpolar	Soluble
Chloroform	Nonpolar	Soluble
Toluene	Nonpolar	Likely Soluble/Miscible

Note: "Miscible" implies that the two substances will form a homogeneous solution in all proportions. "Soluble" indicates a high degree of dissolution, though not necessarily infinite. For nonpolar solvents, while some solubility is expected, empirical verification is recommended.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, the following gravimetric method provides a reliable and accurate means of determination.

Objective: To quantitatively determine the solubility of **dimethyl methoxymalonate** in a specified organic solvent at a constant temperature.

Materials:

- **Dimethyl methoxymalonate** (high purity)
- Selected organic solvent(s) (analytical grade)
- Analytical balance (readability ± 0.0001 g)

- Temperature-controlled orbital shaker or water bath
- Calibrated volumetric flasks and pipettes
- Chemically resistant syringe filters (e.g., PTFE, 0.22 μm)
- Scintillation vials or other suitable sealed containers
- Drying oven and desiccator

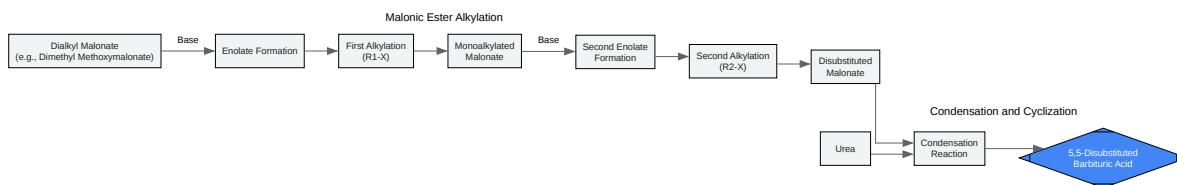
Procedure:

- Preparation of Saturated Solutions:
 - Into a series of vials, add a known volume of the chosen organic solvent.
 - To each vial, add an excess amount of **dimethyl methoxymalonate**. The presence of a separate, undissolved layer of the solute after equilibration confirms that the solution is saturated.
 - Securely cap the vials to prevent any loss of solvent through evaporation.
- Equilibration:
 - Place the vials into a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
 - Agitate the mixtures for a period sufficient to reach equilibrium, typically 24 to 48 hours.
- Sample Collection and Filtration:
 - Once equilibrated, stop the agitation and allow the phases to settle.
 - Using a volumetric pipette, carefully withdraw a precise volume of the supernatant (the top, solvent-rich layer). Take care not to disturb the undissolved **dimethyl methoxymalonate** at the bottom of the vial.

- Immediately filter the collected supernatant through a chemically compatible syringe filter to eliminate any undissolved microdroplets.
- Gravimetric Measurement:
 - Tare a clean, dry evaporating dish on an analytical balance.
 - Transfer a known volume of the filtered, saturated solution into the tared dish and record the total weight.
 - In a well-ventilated fume hood, evaporate the solvent. For solvents with high boiling points, a rotary evaporator or a gentle stream of nitrogen can be used to facilitate evaporation.
 - After the bulk of the solvent has been removed, place the dish in a drying oven at a temperature slightly above the solvent's boiling point but well below that of **dimethyl methoxymalonate** to remove all residual solvent.
 - Cool the dish in a desiccator to room temperature and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
- Solubility Calculation:
 - The mass of the dissolved **dimethyl methoxymalonate** is determined by subtracting the tare weight of the evaporating dish from the final constant weight.
 - Express the solubility in the desired units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).

Synthetic Application: Synthesis of Barbiturates

Dimethyl methoxymalonate and its structural analogs, like diethyl malonate, are fundamental precursors in the synthesis of barbiturates.^[1] This class of compounds has historical significance in medicine as sedatives and hypnotics. The synthesis involves a condensation reaction between a disubstituted malonic ester and urea.

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Caption: General workflow for the synthesis of barbiturates.

Conclusion

This technical guide consolidates the available information on the solubility of **dimethyl methoxymalonate** in organic solvents, provides a standardized protocol for its quantitative measurement, and illustrates its utility in a significant synthetic pathway. For researchers and professionals in the pharmaceutical and chemical industries, this information serves as a valuable resource for optimizing reaction conditions, purification processes, and formulation development involving this versatile chemical intermediate.

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